molecular formula C17H14FNOS2 B2570456 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide CAS No. 2415452-52-5

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2570456
CAS RN: 2415452-52-5
M. Wt: 331.42
InChI Key: NJGWKZZKZYNYMQ-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide, also known as BTFA, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide inhibits CA IX through its binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This results in the accumulation of carbon dioxide, which leads to a decrease in pH and subsequent inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has been shown to exhibit anti-tumor activity in various in vitro and in vivo studies. It has also been shown to have low toxicity and high selectivity towards CA IX, making it a potential candidate for cancer treatment. However, further studies are required to determine its efficacy and safety in humans.

Advantages And Limitations For Lab Experiments

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis and high purity. However, its limited solubility in aqueous solutions and low stability in acidic conditions may pose challenges in certain experiments.

Future Directions

The potential applications of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide are vast, and several future directions can be explored. These include the development of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide derivatives with improved solubility and stability, the investigation of its efficacy in combination with other anti-cancer agents, and the exploration of its potential applications in other diseases such as osteoporosis and glaucoma.
Conclusion:
In conclusion, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has shown promising results in various scientific research applications, particularly in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to determine its efficacy and safety in humans, but its potential as a drug candidate cannot be ignored.

Synthesis Methods

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide involves the reaction of 3,3'-bithiophene with 4-fluorobenzyl bromide in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide. The synthesis method of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has been optimized to improve yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has shown promising results in various scientific research applications, particularly in drug discovery and development. It has been identified as a potential inhibitor of the enzyme human carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Inhibition of CA IX can lead to the suppression of tumor growth and metastasis, making N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide a potential candidate for cancer treatment.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS2/c18-15-3-1-12(2-4-15)7-17(20)19-9-16-8-14(11-22-16)13-5-6-21-10-13/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWKZZKZYNYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=CS2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide

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